molecular formula C11H7NO4 B13962839 8-Nitro-2-naphthoic acid

8-Nitro-2-naphthoic acid

Cat. No.: B13962839
M. Wt: 217.18 g/mol
InChI Key: UPNHNDHIGKXODZ-UHFFFAOYSA-N
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Description

8-Nitro-2-naphthoic acid is an aromatic compound that belongs to the class of nitro-naphthoic acids It is characterized by the presence of a nitro group (-NO2) at the 8th position and a carboxylic acid group (-COOH) at the 2nd position on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-nitro-2-naphthoic acid typically involves the nitration of 2-naphthoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group at the 8th position of the naphthalene ring. The reaction is usually conducted under controlled temperature conditions to ensure the selective nitration of the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 8-Nitro-2-naphthoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reducing Agents: Tin and hydrochloric acid, catalytic hydrogenation.

    Substitution Reagents: Thionyl chloride, thionyl bromide.

    Esterification Reagents: Alcohols, acid catalysts.

Major Products Formed:

    Reduction: 8-Amino-2-naphthoic acid.

    Substitution: 8-Chloro-2-naphthoic acid, 8-Bromo-2-naphthoic acid.

    Esterification: Esters of this compound.

Mechanism of Action

The mechanism of action of 8-nitro-2-naphthoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can modulate various biochemical pathways, including those involved in oxidative stress and inflammation .

Properties

Molecular Formula

C11H7NO4

Molecular Weight

217.18 g/mol

IUPAC Name

8-nitronaphthalene-2-carboxylic acid

InChI

InChI=1S/C11H7NO4/c13-11(14)8-5-4-7-2-1-3-10(12(15)16)9(7)6-8/h1-6H,(H,13,14)

InChI Key

UPNHNDHIGKXODZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)C(=O)O)C(=C1)[N+](=O)[O-]

Origin of Product

United States

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